7-bromopyrrolo[1,2-a]pyrazine
CAS No.: 1246554-25-5
Cat. No.: VC11586367
Molecular Formula: C7H5BrN2
Molecular Weight: 197.03 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246554-25-5 |
|---|---|
| Molecular Formula | C7H5BrN2 |
| Molecular Weight | 197.03 g/mol |
| IUPAC Name | 7-bromopyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C7H5BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h1-5H |
| Standard InChI Key | CLJPQYZNIHAZLP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=C(C=C2C=N1)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
7-Bromopyrrolo[1,2-a]pyrazine consists of a bicyclic framework: a pyrrole ring fused to a pyrazine moiety. The bromine substituent occupies the 7-position, as indicated by its systematic IUPAC name . Key structural descriptors include:
-
Molecular Formula: C₇H₅BrN₂
-
SMILES Notation: C1=CN2C=C(C=C2C=N1)Br
The planar structure facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that may influence reactivity.
Predicted Physicochemical Parameters
Collision cross-section (CCS) values, critical for ion mobility spectrometry, have been computationally predicted for various adducts (Table 1) .
Table 1: Predicted Collision Cross-Section Values for 7-Bromopyrrolo[1,2-a]pyrazine Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 196.97089 | 133.7 |
| [M+Na]⁺ | 218.95283 | 138.9 |
| [M+NH₄]⁺ | 213.99743 | 139.6 |
| [M-H]⁻ | 194.95633 | 134.2 |
These values suggest moderate molecular rigidity, with sodium adducts exhibiting slightly higher CCS due to ion-dipole interactions .
Synthetic Approaches
Direct Synthesis Challenges
-
Electrophilic Aromatic Substitution: Bromination of pyrrolo[1,2-a]pyrazine using N-bromosuccinimide (NBS) under controlled conditions.
-
Cross-Coupling Strategies: Suzuki-Miyaura coupling with boronic acids could install substituents post-bromination.
A related patent (CN110845502A) details bromination of pyrrolo[2,1-f] thiazine-4-amine using phosphorus oxybromide (POBr₃), suggesting bromine incorporation at electron-rich positions is feasible .
Intermediate-Driven Routes
Hypothetical pathways could involve:
-
Construction of the pyrrolo[1,2-a]pyrazine core via Paal-Knorr cyclization.
-
Late-stage bromination using Br₂/FeBr₃ or directed ortho-metalation strategies.
The absence of reported yields or optimization studies underscores the need for methodological development .
Industrial and Patent Landscape
Current Patent Activity
-
CN110845502A: Covers brominated pyrrolo-thiazine derivatives as kinase inhibitors .
-
WO2021152437A1: Describes pyrrolo[1,2-a]pyrazine-3-carboxamides for inflammatory diseases.
The lack of specific patents indicates untapped commercial potential for this compound .
Challenges and Future Directions
Synthetic Bottlenecks
Key hurdles include:
-
Regioselectivity: Controlling bromine placement in polycyclic systems.
-
Scalability: Developing transition metal-free routes for cost-effective production.
Microfluidic continuous-flow reactors could enhance reaction control and yields for lab-scale synthesis .
Biological Screening Priorities
High-throughput assays should evaluate:
-
Antimicrobial Activity: Against ESKAPE pathogens and Mycobacterium species.
-
Kinase Inhibition: Targeting JAK2 or EGFR pathways based on structural similarity to known inhibitors.
Fragment-based drug design could leverage the compound’s compact scaffold for lead optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume